molecular formula C11H15N B12541441 3-(3,4-Dimethylphenyl)prop-2-en-1-amine

3-(3,4-Dimethylphenyl)prop-2-en-1-amine

Cat. No.: B12541441
M. Wt: 161.24 g/mol
InChI Key: HURMXBXUJHLWLS-ONEGZZNKSA-N
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Description

3-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of phenylpropene, characterized by the presence of a dimethylphenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)prop-2-en-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)prop-2-en-1-ol: An alcohol derivative with similar structural features.

    3-(3,4-Dimethylphenyl)prop-2-en-1-one: A ketone derivative with a similar aromatic ring.

    3-(3,4-Dimethylphenyl)prop-2-en-1-nitrile: A nitrile derivative with a similar backbone.

Uniqueness

3-(3,4-Dimethylphenyl)prop-2-en-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol, ketone, and nitrile counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-3-(3,4-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h3-6,8H,7,12H2,1-2H3/b4-3+

InChI Key

HURMXBXUJHLWLS-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/CN)C

Canonical SMILES

CC1=C(C=C(C=C1)C=CCN)C

Origin of Product

United States

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